molecular formula C10H18O2 B13753357 4-Methylpentyl methacrylate CAS No. 7766-61-2

4-Methylpentyl methacrylate

Katalognummer: B13753357
CAS-Nummer: 7766-61-2
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: TZCGFWIYMJNJIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpentyl methacrylate, also known as 2-Propenoic acid, 2-methyl-, 4-methylpentyl ester, is a chemical compound with the molecular formula C10H18O2. It is an ester of methacrylic acid and 4-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers due to its ability to undergo polymerization reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-methylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 4-methylpentanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpentyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methylpentyl methacrylate has several applications in scientific research:

Wirkmechanismus

The primary mechanism of action for 4-Methylpentyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for various chemical modifications, enhancing its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylpentyl methacrylate is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers. The presence of the 4-methylpentyl group can influence the polymer’s flexibility, hydrophobicity, and thermal stability, making it suitable for specialized applications where these properties are desired .

Eigenschaften

CAS-Nummer

7766-61-2

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

4-methylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3

InChI-Schlüssel

TZCGFWIYMJNJIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCOC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.